3-chloro-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, methoxyphenyl, oxazolidinone, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the oxazolidinone ring, followed by the introduction of the methoxyphenyl group, and finally the attachment of the benzenesulfonamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-chloro-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for its potential to interact with specific biological targets.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide
- 3-chloro-N-(3-methoxyphenyl)-N-phenylaniline
Uniqueness
3-chloro-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide is unique due to the presence of the oxazolidinone ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this structural feature.
Properties
IUPAC Name |
3-chloro-N-[[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-24-14-6-3-5-13(9-14)20-11-15(25-17(20)21)10-19-26(22,23)16-7-2-4-12(18)8-16/h2-9,15,19H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKBWUZJVZTJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(OC2=O)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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